

# An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoropropene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoropropene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **2-Fluoropropene** ( $C_3H_5F$ ). The information is curated for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation, identification, and analytical method development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to illustrate analytical workflows.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Fluoropropene**,  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectroscopy provide key insights into its molecular framework.

### $^1H$ NMR Spectral Data

The proton NMR spectrum of **2-Fluoropropene** reveals the chemical environment of the hydrogen atoms within the molecule. The data presented below is referenced from a study by De Wolf and Baldeschiwieler.<sup>[1]</sup>

Signal	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constants (J) [Hz]	Assignment
HA	4.133	Doublet of Doublets of Quartets	J(A,B) = -2.5, J(A,C) = -1.0, J(A,X) = 48.6	=CH <sub>2</sub> (cis to F)
HB	4.400	Doublet of Doublets of Quartets	J(B,A) = -2.5, J(B,C) = -0.4, J(B,X) = 16.6	=CH <sub>2</sub> (trans to F)
Hc	1.847	Doublet of Doublets	J(C,A) = -1.0, J(C,B) = -0.4, J(C,X) = 16.0	-CH <sub>3</sub>

Note: 'X' refers to the <sup>19</sup>F nucleus.

## <sup>13</sup>C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. While a specific experimental spectrum with detailed assignments for **2-Fluoropropene** is not readily available in the searched literature, typical chemical shift ranges for similar structures can be estimated. The presence of the electronegative fluorine atom and the double bond will significantly influence the chemical shifts of the carbon atoms.

Carbon	Predicted Chemical Shift ( $\delta$ ) [ppm]	Predicted Multiplicity (due to C-F coupling)
C1 (=CH <sub>2</sub> )	~90 - 110	Doublet
C2 (=CF-)	~150 - 170	Doublet
C3 (-CH <sub>3</sub> )	~15 - 25	Doublet

## <sup>19</sup>F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A proton-decoupled <sup>19</sup>F NMR spectrum of **2-Fluoropropene** has been reported.[\[2\]](#)

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Reference
-89.48	Multiplet	$\text{CFCl}_3$ [1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Fluoropropene** is expected to show characteristic absorption bands for C=C and C-F bonds, as well as C-H bonds in both  $\text{sp}^2$  and  $\text{sp}^3$  hybridization states. While a detailed experimental spectrum with a full peak table was not found in the search results, a study on the degradation of **2-fluoropropene** by Cl atoms utilized in situ FTIR spectroscopy for product analysis.[3] Based on characteristic frequencies, the following absorptions can be anticipated:

Wavenumber Range ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3100 - 3000	C-H stretch	=C-H
3000 - 2850	C-H stretch	-C-H (in $\text{CH}_3$ )
1680 - 1640	C=C stretch	Alkene
1470 - 1450	C-H bend	$-\text{CH}_3$
1300 - 1100	C-F stretch	Fluoroalkene
1000 - 650	=C-H bend	Alkene

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of **2-Fluoropropene** is available in the NIST WebBook.[1][4][5][6]

Molecular Formula:  $\text{C}_3\text{H}_5\text{F}$  Molecular Weight: 60.07 g/mol [7]

The mass spectrum is characterized by a molecular ion peak and several fragment ions. The major fragments are summarized below.

m/z	Relative Intensity (%)	Possible Fragment
60	55	$[\text{C}_3\text{H}_5\text{F}]^+$ (Molecular Ion)
59	100	$[\text{C}_3\text{H}_4\text{F}]^+$
45	15	$[\text{C}_2\text{H}_2\text{F}]^+$
41	20	$[\text{C}_3\text{H}_5]^+$
39	30	$[\text{C}_3\text{H}_3]^+$
33	10	$[\text{CH}_2\text{F}]^+$

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available in the literature. However, this section outlines the general methodologies for obtaining NMR, IR, and MS spectra for a volatile organic compound like **2-Fluoropropene**.

### NMR Spectroscopy

- **Sample Preparation:** A solution of **2-Fluoropropene** is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans is required.

- $^{19}\text{F}$  NMR: A one-pulse experiment is performed, often with proton decoupling. A reference compound such as  $\text{CFCl}_3$  is used.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ) or an external standard (for  $^{19}\text{F}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Fluoropropene** is a gas at room temperature, the IR spectrum is typically recorded using a gas cell. The cell is first evacuated and then filled with the gaseous sample to a specific pressure.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty gas cell is first recorded. Then, the spectrum of the sample is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

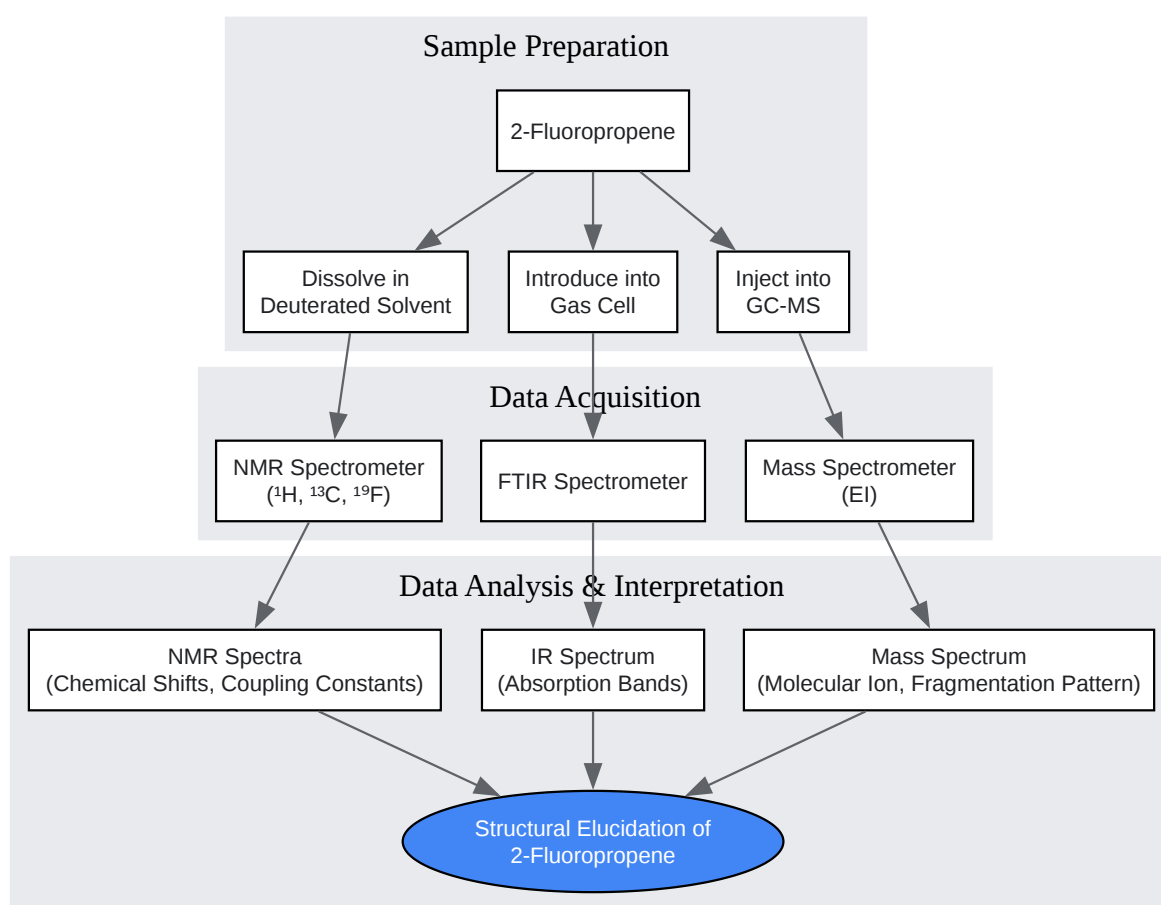
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2-Fluoropropene**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the analyte from any impurities.
- Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The gaseous sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: A detector records the abundance of each ion at a specific  $m/z$ , generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Fluoropropene**.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075672#spectroscopic-data-for-2-fluoropropene-nmr-ir-ms]

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